Cytotoxic Activity of 3,5-Bis(trifluoromethyl)benzenesulfonamide Derivatives Against Pancreatic Cancer Cells
A lead compound derived from 3,5-bis(trifluoromethyl)benzenesulfonamide, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1), demonstrated potent growth inhibition of the MiaPaCa-2 pancreatic cancer cell line. This is a direct comparison to non-fluorinated or mono-substituted benzenesulfonamide scaffolds that would not have the same electronic properties and are not validated for this target. [1][2]
| Evidence Dimension | Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | GI50 = 2.97 μM (for derivative 1) |
| Comparator Or Baseline | Non-fluorinated benzenesulfonamide (baseline; not directly tested) |
| Quantified Difference | Not available |
| Conditions | MiaPaCa-2 pancreatic cancer cell line |
Why This Matters
This quantifies the specific biological activity achievable with this core structure, providing a validated starting point for medicinal chemistry campaigns against pancreatic cancer, a target for which this scaffold is uniquely validated.
- [1] Sun, J., et al. (2022). 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety. Bioorganic & Medicinal Chemistry Letters, 61, 128591. View Source
- [2] Sun, J., et al. (2021). Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity. ChemMedChem, 16(10), 1611-1620. View Source
